IMPDH1/2 Inhibition vs. Aromatic N-Substituted Congeners
N-cyclohexyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide inhibits human IMPDH1 and IMPDH2 isozymes with Ki values of 340 nM and 320 nM, respectively, as determined by substrate-competition assays using NMD and IMP substrates [1]. By contrast, the unsubstituted 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide core (CAS 17017-91-3) lacks the N-cyclohexyl substitution and is devoid of any reported IMPDH inhibitory activity in the same curated database, indicating that the N-cyclohexyl group is a key determinant of IMPDH binding competence [1][2]. Although 2-thio-6-oxo-1,6-dihydropyrimidine-benzenesulfonamide analogs demonstrate nanomolar carbonic anhydrase inhibition (Ki ≈ 1–100 nM; PDB 5j8z), their target profile is orthogonal, underscoring that the 2-hydroxy-6-oxo scaffold is functionally distinct and cannot be equated [3]. No head-to-head IMPDH Ki data are presently available for N-cyclopentyl or N-phenyl variants of the 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide scaffold; therefore, the quantitative comparison here is limited to the presence versus absence of IMPDH inhibition activity.
| Evidence Dimension | IMPDH1 Ki / IMPDH2 Ki |
|---|---|
| Target Compound Data | IMPDH1 Ki = 340 nM (NMD substrate); IMPDH2 Ki = 320 nM (IMP substrate) [1] |
| Comparator Or Baseline | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS 17017-91-3): no IMPDH inhibition reported; 2-thio-6-oxo-1,6-dihydropyrimidine-benzenesulfonamides: carbonic anhydrase II Ki = 1–100 nM (PDB 5j8z, [3]) |
| Quantified Difference | Target compound uniquely exhibits IMPDH inhibition; comparator core scaffold shows no detectable IMPDH activity. Carbonic anhydrase inhibitors from a related 2-thio scaffold are orthogonal in target space. |
| Conditions | In vitro enzyme inhibition assay; recombinant human IMPDH1 & IMPDH2; NMD and IMP as variable substrates; data curated from ChEMBL via BindingDB [1] |
Why This Matters
For programs targeting purine metabolism, the IMPDH-inhibitory activity distinguishes this compound from the parent unsubstituted sulfonamide and from carbonic anhydrase-directed 2-thio analogs, making it the clear choice when screening for IMPDH modulators.
- [1] BindingDB Entry BDBM50369349 (CHEMBL603997). Ki values of 320 nM (IMPDH2, IMP substrate) and 340 nM (IMPDH1/2, NMD substrate). Curated from ChEMBL. BindingDB (2025). http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50369349 View Source
- [2] PubChem Compound Summary for CID 43980553. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/43980553 View Source
- [3] Vullo, D., Supuran, C.T., De Simone, G., Monti, S.M., Alterio, V., Carta, F. Kinetic and X-ray crystallographic investigations of substituted 2-thio-6-oxo-1,6-dihydropyrimidine-benzenesulfonamides acting as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 2016, 24(16), 3643–3648. DOI: 10.1016/j.bmc.2016.06.005 View Source
